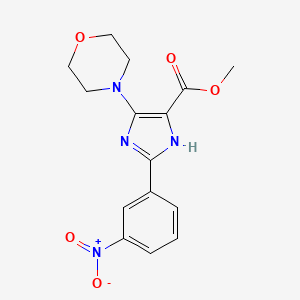
Methyl 4-(4-morpholinyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(4-morpholinyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate is a complex organic compound with a unique structure that combines a morpholine ring, a nitrophenyl group, and an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-morpholinyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the nitrophenyl group and the morpholine ring. The final step involves the esterification of the carboxylate group with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Strict control of reaction conditions, such as temperature, pressure, and pH, is essential to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Methyl 4-(4-morpholinyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted morpholine derivatives.
科学研究应用
Methyl 4-(4-morpholinyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of Methyl 4-(4-morpholinyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological receptors. The imidazole ring may also play a role in coordinating metal ions, which can influence the compound’s biological activity.
相似化合物的比较
Similar Compounds
- Methyl 4-(4-methylsulfonyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate
- Methyl 4-(4-piperazinyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate
- Methyl 4-(4-morpholinyl)-2-(3-aminophenyl)-1H-imidazole-5-carboxylate
Uniqueness
Methyl 4-(4-morpholinyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties
属性
CAS 编号 |
189453-57-4 |
|---|---|
分子式 |
C15H16N4O5 |
分子量 |
332.31 g/mol |
IUPAC 名称 |
methyl 4-morpholin-4-yl-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C15H16N4O5/c1-23-15(20)12-14(18-5-7-24-8-6-18)17-13(16-12)10-3-2-4-11(9-10)19(21)22/h2-4,9H,5-8H2,1H3,(H,16,17) |
InChI 键 |
ILECQGRUPIPEOH-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(N=C(N1)C2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


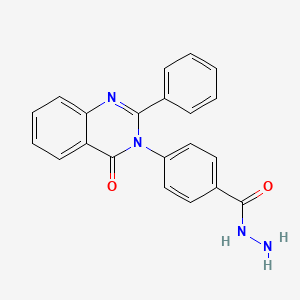
![Dimethylbis[4-(phenylethynyl)phenyl]silane](/img/structure/B12556546.png)
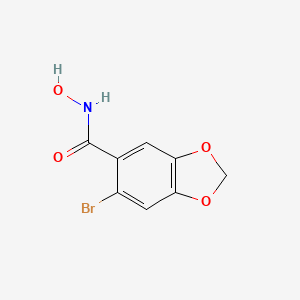

![N-[2-(Benzenesulfinyl)ethyl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B12556561.png)
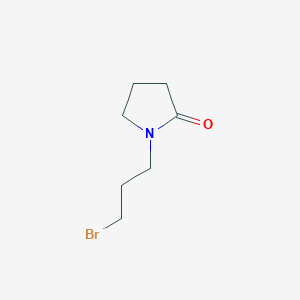
![[Benzene-1,3,5-triyltris(carbonylbenzene-5,1,3-triyl)]hexakis(phenylmethanone)](/img/structure/B12556580.png)
![1-[1-(2-Phenylethyl)piperidin-4-yl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B12556589.png)
![N-[2-(Cyclopentyloxy)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B12556595.png)
![Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]-](/img/structure/B12556596.png)
![Acetonitrile, [(diphenylmethyl)amino]-](/img/structure/B12556605.png)

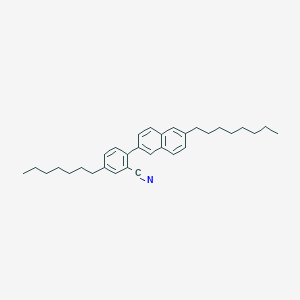
![Benzonitrile, 4,4'-[1,4-naphthalenediylbis(oxy)]bis-](/img/structure/B12556634.png)
